

## off-target kinase inhibition profile of JNJ-3790339

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-3790339

Cat. No.: B12412595

Get Quote

## **Technical Support Center: JNJ-3790339**

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of **JNJ-3790339** in experimental settings.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of JNJ-3790339?

A1: The primary target of **JNJ-3790339** is Diacylglycerol Kinase alpha (DGK $\alpha$ ), a lipid kinase that converts diacylglycerol (DAG) to phosphatidic acid (PA).[1][2]

Q2: What is the reported IC50 of **JNJ-3790339** for its primary target?

A2: **JNJ-3790339** is a potent inhibitor of DGK $\alpha$  with a reported IC50 of 9.6  $\mu$ M.[1]

Q3: How selective is **JNJ-3790339** for DGK $\alpha$  over other DGK isoforms?

A3: **JNJ-3790339** demonstrates a high degree of selectivity for DGK $\alpha$ . It shows limited to no inhibitory activity against other DGK isoforms such as DGK $\beta$ , DGK $\gamma$ , and DGK $\zeta$ , even at concentrations where it potently inhibits DGK $\alpha$ .[2]

Q4: Is there a comprehensive off-target kinase inhibition profile for **JNJ-3790339** against a broad panel of kinases?



A4: Currently, a comprehensive off-target kinase inhibition profile of **JNJ-3790339** against a broad panel of kinases (e.g., a kinome scan) is not publicly available. The existing literature primarily focuses on its high selectivity for DGKα over other DGK isoforms.

Q5: What are the known downstream signaling pathways affected by **JNJ-3790339** through DGKα inhibition?

A5: By inhibiting DGK $\alpha$ , **JNJ-3790339** can modulate several downstream signaling pathways, including the mTOR, HIF-1 $\alpha$ , Akt, and Ras/MEK/ERK pathways.

## **Troubleshooting Guides**

Problem 1: Inconsistent IC50 values in biochemical assays.

- Possible Cause 1: Substrate Quality and Concentration. The quality and concentration of the lipid substrate (diacylglycerol) are critical. Ensure the lipid is fresh and has not been subjected to multiple freeze-thaw cycles. Titrate the substrate concentration to be near the Km for the enzyme.
- Possible Cause 2: ATP Concentration. The inhibitory potential of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Use an ATP concentration that is close to the Km of DGKα for ATP to obtain a more accurate IC50 value.
- Possible Cause 3: Enzyme Activity. Ensure the DGKα enzyme is active and used within its linear range in the assay. Perform an enzyme titration to determine the optimal concentration.

Problem 2: Lack of cellular activity despite potent biochemical inhibition.

- Possible Cause 1: Cell Permeability. JNJ-3790339 may have poor cell permeability in the specific cell line being used. Consider using a different cell line or performing permeabilization experiments.
- Possible Cause 2: Efflux Pumps. The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), leading to low intracellular concentrations. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.



Possible Cause 3: Target Engagement. To confirm that JNJ-3790339 is engaging with DGKα inside the cells, consider performing a Cellular Thermal Shift Assay (CETSA).

## **Data Presentation**

Table 1: In Vitro Inhibitory Activity of JNJ-3790339 against DGK Isoforms

| Target | IC50 (μM)                                  | Selectivity Notes           |
|--------|--------------------------------------------|-----------------------------|
| DGKα   | 9.6[1]                                     | Potent inhibitor.           |
| DGKβ   | No significant inhibition at DGKα IC50.[2] | High selectivity over DGKβ. |
| DGKy   | No significant inhibition at DGKα IC50.[2] | High selectivity over DGKγ. |
| DGΚζ   | No significant inhibition at DGKα IC50.[2] | High selectivity over DGΚζ. |

# Experimental Protocols Radiometric DGKα Inhibition Assay

This protocol is adapted from standard radiometric kinase assays and is suitable for determining the in vitro potency of **JNJ-3790339** against DGK $\alpha$ .

#### Materials:

- Recombinant human DGKα
- JNJ-3790339
- Diacylglycerol (DAG) lipid substrate
- Phosphatidylserine (PS)
- ATP
- [y-32P]ATP



- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Stop solution (e.g., 75 mM phosphoric acid)
- P81 phosphocellulose paper
- Scintillation counter and scintillation fluid

#### Procedure:

- Prepare Compound Dilutions: Prepare a serial dilution of JNJ-3790339 in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
- Prepare Lipid Vesicles: Prepare mixed micelles of DAG and PS by sonication or extrusion.
- Set Up the Reaction: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the lipid vesicles, and the diluted **JNJ-3790339** or DMSO vehicle control.
- Add Enzyme: Add the recombinant DGKα to each reaction and incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the Reaction: Start the kinase reaction by adding a mixture of ATP and [y-32P]ATP. The final ATP concentration should be at or near the Km for DGKα.
- Incubate: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
- Stop the Reaction: Terminate the reaction by adding the stop solution.
- Spot onto P81 Paper: Spot an aliquot of each reaction mixture onto a labeled P81 phosphocellulose paper.
- Wash: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantify: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.



 Data Analysis: Calculate the percent inhibition for each JNJ-3790339 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

## **Visualizations**



Click to download full resolution via product page

Caption: **JNJ-3790339** inhibits DGK $\alpha$ , affecting downstream signaling pathways.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of ritanserin analogs that display DGK isoform specificity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [off-target kinase inhibition profile of JNJ-3790339].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12412595#off-target-kinase-inhibition-profile-of-jnj-3790339]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





